![molecular formula C₈H₈N₆O₂S₄ B1142829 N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 99055-56-8](/img/structure/B1142829.png)

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

TCP is synthesized through the reaction of cresol isomers with phosphorus oxychloride. The process involves a complex reaction mechanism that may lead to a heterogeneous mixture of isomers and aryl phosphate congeners. The specific synthesis route can significantly influence the composition and toxicity of the final TCP product, with older manufacturing methods producing compounds with a higher potential for neurotoxicity due to a greater content of o-phenolic residues (Craig & Barth, 1999).

Molecular Structure Analysis

The molecular structure of TCP is characterized by three cresyl groups attached to a phosphorus atom, forming ester linkages. The presence of different isomers (ortho, meta, and para) and their concentrations in TCP mixtures influence the compound's physical and chemical properties. The molecular structure plays a crucial role in determining the toxicity and environmental behavior of TCP, with the ortho-isomer being significantly more neurotoxic than its counterparts.

Chemical Reactions and Properties

TCP undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of TCP can lead to the formation of cresol and phosphate or phosphoric acid, affecting its stability and performance in industrial applications. The compound's reactivity with other chemicals, such as its potential for ester exchange reactions, is crucial for understanding its behavior in different environments and applications.

Physical Properties Analysis

The physical properties of TCP, such as boiling point, melting point, and vapor pressure, are influenced by its isomeric composition. These properties determine TCP's suitability for specific applications, including its role as a plasticizer and flame retardant. The low vapor pressure of TCP constituents reduces the likelihood of significant atmospheric presence, affecting occupational exposure scenarios (Craig & Barth, 1999).

科学的研究の応用

Chemical Modification and Carcinogenicity Studies

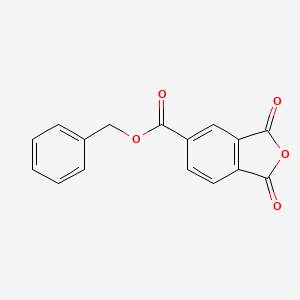

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, a biologically active molecule with aromatic rings, has been subject to chemical modifications to assess its potential carcinogenicity. The thiophene analogues of known carcinogens were synthesized and evaluated, noting that modifications like replacing an aromatic ring with an isosteric and/or isoelectronic aromatic ring can retain biological activity. The compounds synthesized in these studies were evaluated for potential carcinogenicity using the Ames test and cell-transformation assay, indicating the significance of chemical structure in determining biological behavior and potential health risks (Ashby et al., 1978).

Pharmacological Potency

1,3,4-Thiadiazole derivatives, including the molecule , have been extensively studied for their pharmacological activities. These compounds possess a broad spectrum of activities, such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This pharmacological potential is attributed to the presence of the toxophoric N2C2S moiety. Hybrid molecules incorporating different molecules in one frame have been developed to achieve compounds with interesting biological profiles (Mishra et al., 2015).

Synthesis Strategies

The synthesis of thiadiazolotriazines, which are important intermediates for novel biologically active compounds, has been explored extensively. The synthesis strategies are divided based on the type of precursor used, such as 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles. These strategies highlight the chemical versatility and potential for creating biologically active compounds through the manipulation of thiadiazole structures (Abdel-Wahab, 2017).

特性

IUPAC Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O2S4/c1-3(15)9-5-11-13-7(17-5)19-20-8-14-12-6(18-8)10-4(2)16/h1-2H3,(H,9,11,15)(H,10,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWAAPUQRGFEJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SSC2=NN=C(S2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

CAS RN |

99055-56-8 |

Source

|

| Record name | N,N-(5,5-((Hydrosulfonylamino)sulfonyl)bis(1,3,4-thiadiazole-5,2-diyl))diacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099055568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETAZOLAMIDE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3OV618DDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。